![molecular formula C10H5BrN4O B1409214 6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile CAS No. 1809865-26-6](/img/structure/B1409214.png)
6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile
Overview
Description
Scientific Research Applications
Pharmaceutical Research Antimicrobial Agents
The imidazo[1,2-a]pyridine core is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The presence of a bromine atom in the compound could potentially make it a candidate for synthesizing antimicrobial agents through further functionalization.
Material Science Functional Materials
Due to its structural character, imidazo[1,2-a]pyridine derivatives are also useful in material science . The cyanomethoxy and carbonitrile groups could be leveraged to create materials with specific properties such as enhanced conductivity or photoreactivity.
Organic Synthesis Building Blocks
Compounds with an imidazo[1,2-a]pyridine core can serve as intermediates in organic synthesis, participating in the construction of complex molecular structures . The bromine atom allows for various organic reactions, potentially aiding in the synthesis of novel organic compounds.
Biochemistry Protein Interaction Studies
The imidazo[1,2-a]pyridine ring can interact with biomolecules, which might be exploited in protein interaction studies to understand biological processes or develop new therapeutic strategies .
Chemical Biology Probing Cellular Mechanisms
Given its potential reactivity and interaction with biological molecules, this compound could be used as a chemical probe to investigate cellular mechanisms and pathways .
Catalysis Catalyst Development
The unique structure of this compound might contribute to the development of new catalysts that facilitate chemical reactions under milder conditions or with higher selectivity .
Nanotechnology Nanomaterial Synthesis
The reactive sites on the compound could be used to synthesize nanomaterials with specific functions or properties, such as targeted drug delivery systems or diagnostic agents .
Computational Chemistry Molecular Modeling
The compound’s structure could be used in computational chemistry for molecular modeling to predict the behavior of new compounds or to design drugs with specific target interactions .
Mechanism of Action
The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This functionalization often involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . .
properties
IUPAC Name |
6-bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN4O/c11-7-3-9(16-2-1-12)10-14-5-8(4-13)15(10)6-7/h3,5-6H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHQLKFXSHPZNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1Br)C#N)OCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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